Dibenzyl azodicarboxylate

Description

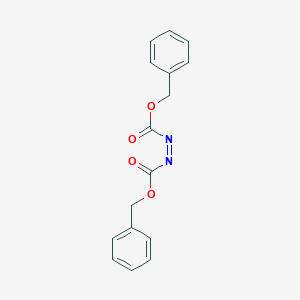

Structure

3D Structure

Properties

IUPAC Name |

benzyl N-phenylmethoxycarbonyliminocarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O4/c19-15(21-11-13-7-3-1-4-8-13)17-18-16(20)22-12-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRJKSAIGIYODAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N=NC(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044887 | |

| Record name | Dibenzyl diazene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2449-05-0 | |

| Record name | 1,2-Bis(phenylmethyl) 1,2-diazenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2449-05-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Diazenedicarboxylic acid, 1,2-bis(phenylmethyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dibenzyl diazene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibenzyl azodicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dibenzyl azodicarboxylate synthesis from dibenzyl hydrazine-1,2-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the synthesis of dibenzyl azodicarboxylate (DBAD) from its precursor, dibenzyl hydrazine-1,2-dicarboxylate. Dibenzyl azodicarboxylate is a vital reagent in organic synthesis, notably utilized in the Mitsunobu reaction for forming carbon-heteroatom bonds with stereochemical inversion, in peptide synthesis as a protecting group, and as a dienophile in Diels-Alder reactions.[1] This document details established oxidative methodologies, presenting key quantitative data in a comparative format. Detailed experimental protocols for the primary synthesis routes are provided to facilitate practical application in a laboratory setting. Furthermore, a visual representation of the general experimental workflow is included to enhance understanding of the process.

Introduction

Dibenzyl azodicarboxylate (DBAD) is an electrophilic azo compound that has become an indispensable tool in modern organic synthesis.[2] Its utility spans a wide range of chemical transformations, including but not limited to the Mitsunobu reaction, electrophilic amination, and various cycloaddition reactions.[1] In the context of drug development and medicinal chemistry, DBAD facilitates the construction of complex molecular architectures and the synthesis of novel analogs of bioactive compounds.[1][2] The synthesis of DBAD is most commonly achieved through the oxidation of dibenzyl hydrazine-1,2-dicarboxylate. This transformation, while conceptually straightforward, can be accomplished using various oxidizing agents, each with its own advantages in terms of yield, purity, and reaction conditions. This guide focuses on the most effective and commonly employed methods for this synthesis.

Oxidative Synthesis Methodologies

The conversion of dibenzyl hydrazine-1,2-dicarboxylate to dibenzyl azodicarboxylate is an oxidative process that involves the removal of two hydrogen atoms to form the azo linkage. Several reagents have been successfully employed for this dehydrogenation. The two most prominent and efficient methods involve the use of bromine in the presence of pyridine (B92270) and the use of [bis(acetoxy)iodo]benzene (PIDA).

Quantitative Data Summary

The following table summarizes the quantitative data for the two primary methods of synthesizing dibenzyl azodicarboxylate from its hydrazine (B178648) precursor.

| Oxidizing Agent/System | Solvent | Reaction Time | Temperature | Yield (%) | Notes |

| Bromine (Br₂) / Pyridine | Dichloromethane (B109758) | 30-60 min | 0 °C to RT | 80-93 | Produces analytically pure material directly from the reaction mixture.[3] |

| [Bis(acetoxy)iodo]benzene (PIDA) | Dichloromethane | 30 min | Room Temperature | 97 | High-yielding and efficient method.[4][5] |

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Standard laboratory safety precautions should be followed when handling all chemicals.

Method 1: Oxidation with Bromine and Pyridine

This procedure is adapted from the method described by Starr et al. and provides high yields of analytically pure dibenzyl azodicarboxylate.[3]

Reagents:

-

Dibenzyl hydrazine-1,2-dicarboxylate

-

Dichloromethane (CH₂Cl₂)

-

Pyridine

-

Bromine (Br₂)

-

5% Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an argon atmosphere, dissolve dibenzyl hydrazine-1,2-dicarboxylate (1.0 eq) and pyridine (2.0 eq) in dichloromethane.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (1.1 eq) in dichloromethane dropwise to the cooled solution. The reaction mixture will turn from colorless to yellow upon addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30-60 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane.

-

Transfer the diluted mixture to a separatory funnel and wash sequentially with 5% HCl (2 x), saturated NaHCO₃ solution (1 x), water (3 x), and finally with brine (1 x).

-

Dry the organic layer over anhydrous Na₂SO₄.

-

Filter the drying agent and remove the solvent in vacuo to yield dibenzyl azodicarboxylate as a yellow solid or oil.

Method 2: Oxidation with [Bis(acetoxy)iodo]benzene (PIDA)

This method provides an excellent yield of dibenzyl azodicarboxylate under mild conditions.[4][5]

Reagents:

-

Dibenzyl hydrazine-1,2-dicarboxylate

-

[Bis(acetoxy)iodo]benzene (PIDA)

-

Dichloromethane (CH₂Cl₂)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve dibenzyl hydrazine-1,2-dicarboxylate (1.0 eq) in dichloromethane.

-

To this solution, add [bis(acetoxy)iodo]benzene (PIDA) (1.1 eq) in one portion.

-

Stir the reaction mixture at room temperature for 30 minutes. Monitor the reaction progress by TLC.

-

After the reaction is complete, dilute the mixture with dichloromethane.

-

Transfer the mixture to a separatory funnel and wash with saturated NaHCO₃ solution to neutralize the acetic acid byproduct.

-

Further wash with saturated Na₂S₂O₃ solution to remove any unreacted PIDA and iodine-containing byproducts.

-

Wash with brine.

-

Dry the organic layer over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary, although this method often yields a highly pure product directly.

Visualized Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of dibenzyl azodicarboxylate from dibenzyl hydrazine-1,2-dicarboxylate via oxidation.

Caption: General workflow for the synthesis of dibenzyl azodicarboxylate.

Conclusion

The synthesis of dibenzyl azodicarboxylate from dibenzyl hydrazine-1,2-dicarboxylate is a well-established and efficient transformation. The choice of oxidizing agent allows for flexibility in reaction conditions and scale. The use of [bis(acetoxy)iodo]benzene (PIDA) offers a particularly high-yielding and straightforward procedure. The detailed protocols and comparative data provided in this guide are intended to equip researchers and professionals in drug development with the necessary information for the successful synthesis and application of this important reagent.

References

A Comprehensive Technical Guide to Dibenzyl Azodicarboxylate (DBAD)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibenzyl azodicarboxylate (DBAD) is a versatile reagent in organic synthesis, most notably for its critical role in the Mitsunobu reaction. This technical guide provides an in-depth overview of the physical and chemical properties of DBAD, detailed experimental protocols for its synthesis, and a mechanistic exploration of its reactivity. The information is presented to support its effective application in research and development, particularly within the pharmaceutical and chemical industries.

Core Physical and Chemical Properties

Dibenzyl azodicarboxylate is an orange crystalline powder.[1] It is stable under normal temperatures and pressures but is light-sensitive and should be stored at refrigerated temperatures (0-8 °C).[1][2]

Table 1: Physical and Chemical Properties of Dibenzyl Azodicarboxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [3][4] |

| Molecular Weight | 298.29 g/mol | [3][4] |

| CAS Number | 2449-05-0 | [1][3] |

| Appearance | Yellow to orange crystalline powder | [1][2] |

| Melting Point | 43-53 °C | [1][5] |

| Boiling Point | 456.8 °C at 760 mmHg | [2] |

| Density | 1.19 g/cm³ | [2] |

| Solubility | Soluble in dichloromethane (B109758). | [3][6] |

| Stability | Stable under normal temperatures and pressures; light-sensitive. | [2] |

| Storage Temperature | 0-8 °C | [1] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of DBAD.

Table 2: Spectroscopic Data of Dibenzyl Azodicarboxylate

| Spectrum | Data | Reference(s) |

| ¹H NMR | (400 MHz, CD₃CN) δ 7.51 – 7.37 (m, 10H), 5.45 (s, 4H) | [7] |

| ¹³C NMR | (101 MHz, CD₃CN) δ 161.1, 135.1, 130.1, 129.8, 71.9 | [7] |

| Infrared (IR) | Conforms to structure | [8] |

| UV-Vis | Spectrophotometry ≥92 % | [8] |

Synthesis of Dibenzyl Azodicarboxylate

DBAD is typically synthesized through the oxidation of its precursor, dibenzyl hydrazine-1,2-dicarboxylate. Two common and effective methods are detailed below.

Experimental Protocol 1: Synthesis via Phenyliodine Diacetate (PIDA) Oxidation

This method provides a high yield of DBAD under mild conditions.[6]

Reaction Scheme:

Dibenzyl hydrazine-1,2-dicarboxylate + PIDA → Dibenzyl azodicarboxylate

Materials:

-

Dibenzyl hydrazine-1,2-dicarboxylate

-

[Bis(acetoxy)iodo]benzene (Phenyliodine diacetate - PIDA)

-

Dichloromethane (DCM)

Procedure:

-

To a solution of dibenzyl hydrazine-1,2-dicarboxylate in dichloromethane, add phenyliodine diacetate (PIDA).

-

Stir the reaction mixture at room temperature for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with a saturated aqueous solution of sodium bicarbonate followed by brine.

-

The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield DBAD. This method has been reported to produce DBAD in a 97% yield.[6]

Experimental Protocol 2: Synthesis via Bromine and Pyridine (B92270) Oxidation

This protocol is another efficient route for the synthesis of DBAD.[5]

Reaction Scheme:

Dibenzyl hydrazine-1,2-dicarboxylate + Br₂ + Pyridine → Dibenzyl azodicarboxylate

Materials:

-

Dibenzyl hydrazine-1,2-dicarboxylate

-

Bromine (Br₂)

-

Pyridine

-

Dichloromethane (DCM)

Procedure:

-

Dissolve dibenzyl hydrazine-1,2-dicarboxylate and pyridine in dichloromethane in a reaction vessel.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of bromine in dichloromethane dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 30-60 minutes.

-

The reaction mixture is then washed sequentially with 5% HCl, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to afford the crude product. This method is noted for producing high-purity DBAD without the need for chromatographic purification.[5]

Chemical Reactivity and Applications

DBAD is a valuable reagent in a variety of organic transformations, primarily due to the electrophilicity of the nitrogen atoms in the azo group.

The Mitsunobu Reaction

The most prominent application of DBAD is in the Mitsunobu reaction, which facilitates the conversion of primary and secondary alcohols to a wide range of functional groups with inversion of stereochemistry.[5][9] The reaction typically involves an alcohol, a nucleophile (commonly a carboxylic acid), triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate like DBAD.[5][9]

Logical Workflow of the Mitsunobu Reaction:

Caption: General workflow for a typical Mitsunobu reaction.

Mechanism of the Mitsunobu Reaction with DBAD:

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine on one of the electrophilic nitrogen atoms of DBAD.[2] This forms a betaine (B1666868) intermediate, which then deprotonates the nucleophile. The resulting alkoxyphosphonium salt is then susceptible to Sₙ2 attack by the conjugate base of the nucleophile, leading to the desired product with inverted stereochemistry, along with triphenylphosphine oxide and dibenzyl hydrazine-1,2-dicarboxylate as byproducts.[2]

Caption: Simplified mechanism of the Mitsunobu reaction using DBAD.

Other Synthetic Applications

Beyond the Mitsunobu reaction, DBAD serves as a versatile reagent in other areas of organic synthesis:

-

Electrophilic Amination: It can act as an electrophilic source of nitrogen in the amination of various nucleophiles.

-

Cycloaddition Reactions: The electron-deficient N=N double bond of DBAD makes it a potent dienophile in Diels-Alder reactions and other cycloadditions.[3]

-

Multi-component Reactions: DBAD is utilized in various multi-component reactions to construct complex molecular architectures.

Safety and Handling

DBAD is classified as a hazardous substance and requires careful handling.

Table 3: GHS Hazard Information for Dibenzyl Azodicarboxylate

| Hazard Statement | Precautionary Statement | Reference(s) |

| H315: Causes skin irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [3] |

| H319: Causes serious eye irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |

| H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. | [3] |

It is crucial to handle DBAD in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

Dibenzyl azodicarboxylate is a powerful and versatile reagent with significant applications in modern organic synthesis, especially in the stereospecific synthesis of complex molecules. A thorough understanding of its physical properties, reactivity, and handling requirements, as outlined in this guide, is essential for its safe and effective use in research and drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 3. Dibenzyl azodicarboxylate | 2449-05-0 [chemicalbook.com]

- 4. rsc.org [rsc.org]

- 5. Dibenzyl Azodicarboxylate | High-Purity Reagent | RUO [benchchem.com]

- 6. Dibenzyl azodicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. Dibenzyl azodicarboxylate, 94% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 9. byjus.com [byjus.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Dibenzyl Azodicarboxylate

This technical guide provides a comprehensive overview of Dibenzyl Azodicarboxylate (DBAD), a key reagent in organic synthesis. This document outlines its chemical properties, molecular structure, and significant applications, with a focus on its utility in research and development.

1. Core Compound Identification

Dibenzyl azodicarboxylate is an azo compound widely utilized as a reagent in a variety of chemical transformations, most notably the Mitsunobu reaction.[1] It serves as a crucial tool for the formation of carbon-heteroatom bonds, facilitating the synthesis of complex molecules.[1]

CAS Number: 2449-05-0[1][2][3][4]

2. Molecular Structure and Chemical Properties

DBAD is characterized by a central azo group (N=N) flanked by two benzyloxycarbonyl groups. Its linear formula is C₆H₅CH₂OCON=NCOOCH₂C₆H₅.[3] The presence of the benzyl (B1604629) groups confers specific solubility and reactivity properties, distinguishing it from other common azodicarboxylates like DEAD and DIAD.

Table 1: Physicochemical and Identification Data for Dibenzyl Azodicarboxylate

| Property | Value | Reference(s) |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [1][2] |

| Molecular Weight | 298.29 g/mol | [3][5] |

| Appearance | Yellow to orange crystalline powder | [1][2][6] |

| Melting Point | 43-53 °C | [1][4][7] |

| Purity | ≥95.0% (HPLC) | [7] |

| SMILES String | O=C(OCc1ccccc1)\N=N\C(=O)OCc2ccccc2 | [4] |

| InChI Key | IRJKSAIGIYODAN-ISLYRVAYSA-N | [4] |

| Storage Conditions | Store at 0-8 °C | [1][4] |

3. Applications in Research and Development

Dibenzyl azodicarboxylate is a versatile reagent with broad applications in several scientific domains:

-

Organic Synthesis: It is a cornerstone reagent in the Mitsunobu reaction for the stereospecific conversion of alcohols to esters, ethers, and thioethers with an inversion of configuration.[1][8] It also functions as an efficient oxidant and is used in various cycloaddition and electrophilic amination reactions.[1][4]

-

Medicinal Chemistry: In drug development, DBAD is utilized in the synthesis of complex pharmaceutical molecules and in the design of prodrugs to enhance bioavailability.[2]

-

Polymer Chemistry: The compound serves as a reagent in the synthesis of high-performance polymers, contributing to materials with improved thermal and mechanical properties.[2]

-

Materials Science: It is employed in the surface functionalization of nanomaterials, such as silica (B1680970) nanoparticles, to improve dispersion and interfacial adhesion in composites.[1]

4. Experimental Protocols

Detailed methodologies for the synthesis and application of Dibenzyl Azodicarboxylate are crucial for reproducible research.

4.1. Synthesis of Dibenzyl Azodicarboxylate via Oxidation with Bromine and Pyridine (B92270)

This method provides analytically pure material directly from the reaction mixture with yields ranging from 80% to 93%.[6]

-

Procedure:

-

Dissolve the corresponding hydrazide (2.3 mmol) and pyridine (4.7 mmol) in dichloromethane (B109758) (30 mL) and cool the solution to 0°C under an argon atmosphere.[6]

-

Add a solution of bromine (2.5 mmol) in 2-5 mL of dichloromethane dropwise. The reaction mixture will turn from colorless to yellow upon addition.[6]

-

Allow the reaction to proceed for 30-60 minutes at room temperature, monitoring completion by TLC.[6]

-

Dilute the reaction mixture with dichloromethane to 75 mL.[6]

-

Wash the organic layer sequentially with 5% HCl (2 x 30 mL), saturated sodium bicarbonate (30 mL), water (3 x 30 mL), and saturated NaCl (1 x 30 mL).[6]

-

Dry the organic phase over Na₂SO₄, and remove the solvent in vacuo to yield the azo compound as a yellow solid or oil.[6]

-

4.2. Synthesis of Dibenzyl Azodicarboxylate using Phenyliodine Diacetate (PIDA)

This highly efficient route reports a yield of 97%.[3]

-

Procedure:

4.3. General Protocol for Mitsunobu Reaction

The Mitsunobu reaction is a primary application of DBAD for converting alcohols into a variety of functional groups.[5]

-

Procedure:

-

Dissolve the alcohol, a carboxylic acid (or other nucleophile), and triphenylphosphine (B44618) in a suitable solvent such as THF or diethyl ether.[5]

-

Cool the mixture to 0 °C using an ice bath.[5]

-

Slowly add a solution of Dibenzyl Azodicarboxylate in THF.[5]

-

Stir the reaction at room temperature for several hours until completion.[5] The alcohol undergoes an inversion of stereochemistry during this Sₙ2 reaction.[5]

-

5. Visualized Workflow: Mitsunobu Reaction Mechanism

The following diagram illustrates the key steps in the Mitsunobu reaction, highlighting the role of Dibenzyl Azodicarboxylate.

Caption: General workflow of the Mitsunobu reaction using DBAD.

References

- 1. Dibenzyl Azodicarboxylate | High-Purity Reagent | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Dibenzyl azodicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 4. Dibenzyl azodicarboxylate technical grade, 90 2449-05-0 [sigmaaldrich.com]

- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Dibenzyl azodicarboxylate, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. Dibenzyl azodicarboxylate [nastchem.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Dibenzyl Azodicarboxylate

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for dibenzyl azodicarboxylate. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed spectral data, experimental protocols, and a workflow for NMR analysis.

Spectral Data Presentation

The NMR spectral data for dibenzyl azodicarboxylate can vary slightly depending on the solvent used for analysis. Below are the summarized ¹H and ¹³C NMR data in two common deuterated solvents, presented for comparative analysis.

¹H NMR Spectral Data

| Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| CDCl₃ | 7.33 | s | 10H | Aromatic protons |

| 5.10 | s | 4H | Methylene (CH₂) protons | |

| CD₃CN[1] | 7.51 - 7.37 | m | 10H | Aromatic protons |

| 5.45 | s | 4H | Methylene (CH₂) protons |

¹³C NMR Spectral Data

| Solvent | Chemical Shift (δ, ppm) | Assignment |

| CD₃CN[1] | 161.1 | Carbonyl (C=O) carbon |

| 135.1 | Aromatic (ipso) carbon | |

| 130.1 | Aromatic (ortho/para) carbons | |

| 129.8 | Aromatic (meta) carbons | |

| 71.9 | Methylene (CH₂) carbon |

Experimental Protocols

The following section details a generalized methodology for the acquisition of ¹H and ¹³C NMR spectra of dibenzyl azodicarboxylate, based on standard laboratory practices.[2][3]

Instrumentation

NMR spectra are typically recorded on a Bruker AC300 or AC400 spectrometer, operating at 300/400 MHz for ¹H nuclei and 75/101/121/162 MHz for ¹³C nuclei, respectively.[2] The instrument is equipped with a 5 mm probe and an internal deuterium (B1214612) lock system.

Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of dibenzyl azodicarboxylate.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or CD₃CN) in a clean, dry NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). If the solvent contains residual non-deuterated solvent peaks, these can also be used as secondary internal references.[2]

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

Data Acquisition

-

¹H NMR Spectroscopy:

-

Spectra are acquired at room temperature.

-

A standard single-pulse experiment is typically used.

-

Data is presented by chemical shift in parts per million (ppm), multiplicity (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet), coupling constants (J) in Hertz (Hz), and integration.[2]

-

-

¹³C NMR Spectroscopy:

-

Spectra are recorded with complete proton decoupling to simplify the spectrum to single lines for each unique carbon atom.[2]

-

Chemical shifts are reported in ppm.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR experiments (e.g., HSQC, HMBC) can be employed for unambiguous assignment of carbon signals.[4]

-

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical workflow from sample preparation to the final analysis of NMR spectral data for a compound such as dibenzyl azodicarboxylate.

References

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of Dibenzyl Azodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of dibenzyl azodicarboxylate. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound and require a thorough understanding of its vibrational spectroscopic properties. This document details the characteristic IR absorption bands, provides experimental protocols for obtaining high-quality spectra, and outlines the logical workflow of an IR spectroscopic analysis.

Core Concepts in the IR Spectroscopy of Dibenzyl Azodicarboxylate

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies. When infrared radiation is passed through a sample, the molecules absorb the radiation at frequencies corresponding to their natural vibrational modes. An IR spectrum is a plot of the intensity of absorbed or transmitted radiation versus the frequency (typically expressed in wavenumbers, cm⁻¹).

Dibenzyl azodicarboxylate (C₁₆H₁₄N₂O₄) is a chemical reagent commonly used in organic synthesis, particularly in the Mitsunobu reaction. Its molecular structure contains several key functional groups that give rise to a characteristic IR spectrum:

-

Aromatic Rings (Benzyl Groups): These produce distinct C-H and C=C stretching and bending vibrations.

-

Ester Groups (Carboxylate): The carbonyl (C=O) and C-O bonds of the ester functionality have strong, characteristic absorption bands.

-

Azo Group (N=N): The nitrogen-nitrogen double bond also exhibits a characteristic vibrational frequency.

-

Methylene (B1212753) Groups (-CH₂-): The C-H bonds in the benzyl (B1604629) methylene bridges have their own stretching and bending modes.

The analysis of the presence, position, and intensity of these absorption bands allows for the confirmation of the chemical identity and purity of dibenzyl azodicarboxylate.

Data Presentation: Characteristic IR Absorption Bands

The following table summarizes the expected characteristic infrared absorption bands for dibenzyl azodicarboxylate. This data is compiled from established correlations between functional groups and their IR absorption frequencies. The exact peak positions and intensities can vary slightly depending on the sample preparation and the specific instrument used.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3100 - 3000 | Medium | Aromatic C-H | Stretching |

| 3000 - 2850 | Medium | Aliphatic C-H (-CH₂-) | Stretching |

| 1780 - 1740 | Strong | Ester C=O | Stretching |

| 1610 - 1580 | Medium to Weak | Aromatic C=C | Stretching |

| 1500 - 1450 | Medium | Aromatic C=C | Stretching |

| ~1450 | Medium | -CH₂- | Bending (Scissoring) |

| 1250 - 1150 | Strong | Ester C-O | Stretching |

| ~1100 | Medium | N-N | Stretching |

| 770 - 730 | Strong | Aromatic C-H | Out-of-plane Bending |

| 700 - 680 | Strong | Aromatic C-H | Out-of-plane Bending |

Experimental Protocols

Obtaining a high-quality IR spectrum of dibenzyl azodicarboxylate, which is a crystalline solid, requires proper sample preparation. The following are two common and effective methods.

Method 1: Potassium Bromide (KBr) Pellet Technique

This is a widely used method for obtaining IR spectra of solid samples.

Materials:

-

Dibenzyl azodicarboxylate

-

Spectroscopic grade potassium bromide (KBr), dried

-

Agate mortar and pestle

-

Pellet press with die

-

FTIR spectrometer

Procedure:

-

Grinding: In a clean, dry agate mortar, grind approximately 1-2 mg of dibenzyl azodicarboxylate to a fine powder.

-

Mixing: Add approximately 100-200 mg of dry KBr to the mortar and continue to grind the mixture until it is homogeneous and has a fine, consistent texture.

-

Pellet Formation: Transfer the mixture to the die of a pellet press. Apply pressure according to the manufacturer's instructions (typically several tons) to form a transparent or translucent pellet.

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Data Acquisition: Collect the background spectrum with an empty sample compartment. Then, acquire the spectrum of the sample.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a convenient technique that requires minimal sample preparation.

Materials:

-

Dibenzyl azodicarboxylate

-

FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal)

-

Spatula

Procedure:

-

Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum with the clean, empty ATR crystal.

-

Sample Application: Place a small amount of dibenzyl azodicarboxylate powder directly onto the ATR crystal.

-

Pressure Application: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

-

Data Acquisition: Acquire the IR spectrum of the sample.

-

Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol (B130326) or acetone) and a soft tissue.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for obtaining and analyzing the IR spectrum of a solid sample like dibenzyl azodicarboxylate.

Caption: Workflow for IR Spectroscopy of a Solid Sample.

This guide provides a foundational understanding of the IR spectroscopy of dibenzyl azodicarboxylate. For more in-depth analysis, it is recommended to compare experimentally obtained spectra with reference spectra from reliable databases.

Stability and Storage of Dibenzyl Azodicarboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Dibenzyl azodicarboxylate (DBAD) is a versatile reagent widely employed in organic synthesis, particularly known for its role in the Mitsunobu reaction, electrophilic aminations, and as a photoinitiator.[1] Its effectiveness is intrinsically linked to its stability and proper handling. This technical guide provides an in-depth analysis of the stability profile of DBAD and outlines the recommended storage conditions to ensure its integrity and safe use in research and development.

Physicochemical Properties

A foundational understanding of the physicochemical properties of Dibenzyl azodicarboxylate is essential for its proper handling and storage.

| Property | Value | Reference |

| CAS Number | 2449-05-0 | |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [1] |

| Molecular Weight | 298.29 g/mol | |

| Appearance | Yellow to orange crystalline powder or flakes | [1][2] |

| Melting Point | 43-53 °C | [1][2] |

| Purity | ≥90% (technical grade), ≥95.0% (HPLC) | [2] |

Thermal Stability and Decomposition

The thermal stability of Dibenzyl azodicarboxylate is a critical parameter influencing its storage and handling. While generally stable under recommended conditions, it can undergo exothermic decomposition at elevated temperatures.

Differential Scanning Calorimetry (DSC) Analysis

Differential Scanning Calorimetry (DSC) is a key technique for evaluating the thermal stability of compounds. The data below, derived from a comparative study of various azodicarboxylates, provides insight into the thermal behavior of DBAD.[3]

| Heating Rate (K/min) | Extrapolated Onset Temperature (°C) | Heat of Decomposition (J/g) |

| 5 | 150-250 (range for similar compounds) | -1466 |

Note: The heat of decomposition indicates an exothermic process.

The thermal behavior of DBAD is noted to be similar to more stable analogs like diisopropyl azodicarboxylate (DIAD) and di-tert-butyl azodicarboxylate.[3]

Decomposition Products

-

Nitrogen oxides (NOx)

-

Carbon monoxide (CO)

-

Carbon dioxide (CO₂)

-

Benzene

Storage and Handling Recommendations

Proper storage and handling are paramount to maintain the quality and safety of Dibenzyl azodicarboxylate.

Recommended Storage Conditions

| Condition | Recommendation | Rationale | Reference |

| Temperature | 2-8 °C (Refrigerated) | To minimize thermal degradation and maintain stability. | |

| Atmosphere | Store in a dry, well-ventilated area. | To prevent hydrolysis and reactions with atmospheric components. | |

| Container | Tightly closed container. | To prevent contamination and exposure to moisture and air. | |

| Light Exposure | Protect from light. | The compound is light-sensitive and can undergo photodegradation. |

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following materials:

-

Strong oxidizing agents

-

Strong acids

-

Strong bases

-

Alcohols

-

Metals

Handling Precautions

-

Use with adequate ventilation to avoid inhalation of dust.

-

Minimize dust generation and accumulation.

-

Avoid contact with eyes, skin, and clothing.

-

Keep away from heat, sparks, and open flames as it is a flammable solid.

-

Containers may build up pressure; periodic venting may be necessary.

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to assess the stability of Dibenzyl azodicarboxylate.

Thermal Stability Analysis

A comprehensive thermal stability analysis can be achieved using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[4]

4.1.1. Thermogravimetric Analysis (TGA) Protocol [4]

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of Dibenzyl azodicarboxylate into a standard TGA pan (e.g., aluminum or platinum).

-

Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp up to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis: Record the mass loss as a function of temperature. Determine the onset temperature of decomposition (T_onset) and the temperature of maximum mass loss rate (T_max) from the derivative of the TGA curve (DTG).

4.1.2. Differential Scanning Calorimetry (DSC) Protocol [4]

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of Dibenzyl azodicarboxylate into a hermetically sealed aluminum pan. Use an empty, sealed pan as a reference.

-

Atmosphere: High-purity nitrogen, with a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp up to a temperature above the expected decomposition temperature (e.g., 350 °C) at a constant heating rate (e.g., 10 °C/min).

-

Cool down to the initial temperature at the same rate.

-

-

Data Analysis: Record the heat flow as a function of temperature. Determine the melting point, onset of decomposition, and the enthalpy of decomposition.

Long-Term Stability and Forced Degradation Studies

To assess the long-term stability and identify potential degradation products, a stability-indicating HPLC method should be developed and validated through forced degradation studies.

4.2.1. Example HPLC Method

-

Column: C18, 4.6 x 150 mm, 5 µm

-

Mobile Phase: Acetonitrile and water gradient.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Accurately weigh and dissolve the Dibenzyl azodicarboxylate sample in the mobile phase to a concentration of approximately 1 mg/mL.

4.2.2. Forced Degradation Protocol [5]

-

Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.

-

Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 2 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

-

Photodegradation: Expose the sample to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

Analyze the stressed samples by HPLC to separate the parent compound from any degradation products.

Visualizations

The following diagrams illustrate key workflows and logical relationships for the handling and analysis of Dibenzyl azodicarboxylate.

Caption: Decision workflow for proper storage and handling.

Caption: Workflow for assessing thermal stability.

References

Dibenzyl Azodicarboxylate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibenzyl azodicarboxylate (DBAD) is a versatile reagent in organic synthesis, most notably for its role in the Mitsunobu reaction and in the formation of carbon-nitrogen bonds. Its utility in the stereospecific conversion of alcohols and in the synthesis of complex molecules makes it a valuable tool in pharmaceutical research and drug development. This guide provides an in-depth overview of the safety precautions, handling procedures, and key experimental applications of DBAD, ensuring its safe and effective use in a laboratory setting.

Safety and Hazard Information

Hazard Identification

Dibenzyl azodicarboxylate is generally classified as a flammable solid that can cause skin, eye, and respiratory tract irritation.[1][2][3][4]

GHS Hazard Statements: [4]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Precautionary Statements: [4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Toxicological Data Summary

A thorough review of available safety data sheets indicates a significant lack of quantitative toxicological information for Dibenzyl azodicarboxylate. The following table summarizes the available data.

| Toxicological Endpoint | Data |

| Acute Oral Toxicity (LD50) | No data available.[5] |

| Acute Dermal Toxicity | No data available.[5] |

| Acute Inhalation Toxicity | No data available.[5] |

| Skin Corrosion/Irritation | Causes skin irritation.[2][4] |

| Eye Damage/Irritation | Causes serious eye irritation.[2][4] |

| Respiratory/Skin Sensitization | No data available.[5] |

| Carcinogenicity | No data available. No component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible or confirmed human carcinogen by IARC. |

| Reproductive Toxicity | No data available.[5] |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation.[2][4] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available.[5] |

Due to the lack of comprehensive toxicological data, it is crucial to handle Dibenzyl azodicarboxylate with a high degree of caution and to minimize exposure through all routes.

Physical and Chemical Properties

| Property | Value |

| Chemical Formula | C₁₆H₁₄N₂O₄ |

| Molecular Weight | 298.30 g/mol |

| Appearance | Yellow to orange flakes or crystalline powder |

| Melting Point | Not available |

| Solubility | Insoluble in water |

| Stability | Stable under normal conditions.[5] |

| Incompatible Materials | Strong oxidizing agents.[5] |

| Hazardous Decomposition Products | Carbon oxides and nitrogen oxides under fire conditions. |

Handling and Safety Precautions

Engineering Controls

-

Work with Dibenzyl azodicarboxylate should be conducted in a well-ventilated area, preferably within a chemical fume hood.[5]

-

Facilities should be equipped with an eyewash station and a safety shower in case of accidental exposure.[1]

Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear tightly sealed safety goggles or a face shield.[5]

-

Skin Protection: Wear impervious gloves (e.g., nitrile rubber) and protective clothing to prevent skin contact.[1][5]

-

Respiratory Protection: For operations that may generate dust, a NIOSH-approved respirator with a particulate filter is recommended.[1]

Handling and Storage

-

Avoid the formation of dust and aerosols.[1]

-

Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][5]

-

Store away from heat and sources of ignition.[1]

-

Keep refrigerated as recommended by the supplier.[1]

Emergency Procedures

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[1][5]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation develops or persists.[1][5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][5]

Accidental Release Measures

-

Wear appropriate personal protective equipment.

-

Avoid dust formation.

-

Sweep up the spilled material and place it into a suitable container for disposal.

-

Avoid dispersal of dust into the air.

-

Ventilate the area and wash the spill site after material pickup is complete.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, dry chemical, carbon dioxide, or alcohol-resistant foam.[5]

-

Specific Hazards: Emits toxic fumes under fire conditions, including carbon and nitrogen oxides.[5]

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Experimental Protocols and Applications

Dibenzyl azodicarboxylate is a key reagent in several important organic transformations. Below are detailed methodologies for two of its primary applications.

The Mitsunobu Reaction

The Mitsunobu reaction is a versatile method for the stereospecific conversion of primary and secondary alcohols to esters, ethers, azides, and other functional groups, with inversion of configuration. DBAD, in conjunction with a phosphine (B1218219) (typically triphenylphosphine), is a common azodicarboxylate used in this reaction.

Experimental Protocol: Esterification of a Secondary Alcohol

This protocol is a representative example and may require optimization for specific substrates.

-

Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the secondary alcohol (1.0 equiv), the carboxylic acid (1.2 equiv), and triphenylphosphine (B44618) (1.2 equiv) in anhydrous tetrahydrofuran (B95107) (THF) (0.1-0.5 M).

-

Reaction Initiation: Cool the solution to 0 °C in an ice bath.

-

Addition of DBAD: To the cooled solution, add a solution of Dibenzyl azodicarboxylate (1.2 equiv) in anhydrous THF dropwise over 10-15 minutes. A color change from yellow/orange to a paler yellow or colorless solution is typically observed.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the desired product, triphenylphosphine oxide, and the dibenzyl hydrazinedicarboxylate byproduct.

-

Purify the product by column chromatography on silica (B1680970) gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).

-

Proline-Catalyzed α-Amination of Aldehydes

Dibenzyl azodicarboxylate serves as an electrophilic nitrogen source in the organocatalytic α-amination of carbonyl compounds. This reaction, often catalyzed by proline, provides a direct route to α-amino aldehydes, which are valuable synthetic intermediates.

Experimental Protocol: Enantioselective α-Amination of an Aldehyde

This protocol is a representative example and may require optimization for the specific aldehyde substrate.

-

Preparation: To a vial, add L-proline (0.2 equiv) and the aldehyde (1.0 equiv) in an appropriate solvent such as dichloromethane (B109758) (CH₂Cl₂) or chloroform (B151607) (CHCl₃) (0.5 M).

-

Reaction Initiation: Stir the mixture at room temperature for 5-10 minutes.

-

Addition of DBAD: Cool the mixture to the desired temperature (e.g., 4 °C or room temperature). Add a solution of Dibenzyl azodicarboxylate (1.1 equiv) in the same solvent dropwise.

-

Reaction Progression: Stir the reaction mixture for 24-72 hours. Monitor the reaction progress by TLC or ¹H NMR spectroscopy.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the α-aminated aldehyde. The enantiomeric excess can be determined by chiral HPLC analysis.

-

Disposal Considerations

-

Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations.

-

Contaminated packaging should be treated as the product itself.

-

It is recommended to consult with a licensed professional waste disposal service to ensure proper disposal.

Conclusion

Dibenzyl azodicarboxylate is a powerful reagent for modern organic synthesis. A thorough understanding of its hazards and strict adherence to safety protocols are paramount for its use. While significant gaps exist in its toxicological profile, the available information mandates careful handling to minimize exposure. The detailed experimental protocols provided for the Mitsunobu reaction and α-amination of aldehydes serve as a foundation for researchers to safely and effectively utilize this versatile compound in their synthetic endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. macmillan.princeton.edu [macmillan.princeton.edu]

- 3. Free Amino Group Transfer via α‐Amination of Native Carbonyls - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. α‐Amination of 1,3‐Dicarbonyl Compounds and Analogous Reactive Enolate‐Precursors Using Ammonia under Oxidative Conditions - PMC [pmc.ncbi.nlm.nih.gov]

Dibenzyl Azodicarboxylate: A Comprehensive Technical Guide for Synthetic Chemistry

An in-depth exploration of the synthesis, properties, and applications of Dibenzyl Azodicarboxylate (DBAD) for researchers, scientists, and drug development professionals.

Abstract

Dibenzyl azodicarboxylate (DBAD), a versatile reagent in organic synthesis, has carved a significant niche for itself since its development in the mid-20th century.[1] This guide provides a comprehensive overview of DBAD, encompassing its historical context, synthesis, physical and chemical properties, and its critical role in a variety of synthetic transformations. Particular focus is given to its application in the Mitsunobu reaction, electrophilic amination, and cycloaddition reactions. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to equip researchers with the practical knowledge required for its effective utilization in complex molecular synthesis.

Introduction and Historical Context

The exploration of azo compounds as reagents in organic synthesis gained significant momentum in the mid-20th century.[1] While the precise discoverer of Dibenzyl azodicarboxylate (DBAD) is not extensively documented, its development aligns with the broader investigation into azodicarboxylates during the 1950s and 1960s.[1] These efforts were driven by the quest for reagents that could facilitate mild and selective transformations, a need that DBAD has admirably fulfilled. Its utility was significantly highlighted by the work of Oyo Mitsunobu, who developed the eponymous reaction in 1967, a powerful tool for the stereospecific conversion of alcohols.[2][3][4] The Mitsunobu reaction, which utilizes an azodicarboxylate like DBAD in combination with a phosphine (B1218219), has since become an indispensable method in the synthesis of natural products and pharmaceuticals.[5][6]

Synthesis of Dibenzyl Azodicarboxylate

The synthesis of DBAD typically involves the oxidation of its precursor, dibenzyl hydrazine-1,2-dicarboxylate. Several methods have been developed to achieve this transformation with high efficiency and purity.

Oxidation using Bromine and Pyridine (B92270)

A common and effective method for the synthesis of DBAD involves the oxidation of the corresponding hydrazo compound with bromine in the presence of pyridine. This method is lauded for its ability to produce high-purity DBAD directly from the reaction mixture, often without the need for chromatographic purification.[7]

Experimental Protocol:

-

Dissolve dibenzyl hydrazine-1,2-dicarboxylate (1.0 eq) and pyridine (2.0 eq) in dichloromethane (B109758) (DCM) and cool the solution to 0 °C under an inert atmosphere.

-

Slowly add a solution of bromine (1.1 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield DBAD as a yellow to orange crystalline powder.

Oxidation using Phenyliodine Diacetate (PIDA)

An alternative and highly efficient method for the synthesis of DBAD utilizes [bis(acetoxy)iodo]benzene, also known as phenyliodine diacetate (PIDA), as the oxidant. This method boasts a high reported yield of 97%.[8]

Experimental Protocol:

-

To a solution of dibenzyl hydrazine-1,2-dicarboxylate in dichloromethane (DCM), add phenyliodine diacetate (PIDA).

-

Stir the reaction mixture at room temperature for approximately 30 minutes.

-

Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture can be worked up by washing with aqueous solutions to remove byproducts, followed by drying and solvent evaporation to afford DBAD.[8]

Physical and Chemical Properties

DBAD is a yellow to orange crystalline powder with a melting point ranging from 43 to 52 °C.[7][9][10] It is stable under normal temperatures and pressures but should be stored at 2-8°C and protected from light.[7]

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₄N₂O₄ | [8] |

| Molecular Weight | 298.29 g/mol | [8] |

| Appearance | Yellow to orange crystalline powder | [7][9] |

| Melting Point | 43-52 °C | [7][9][10] |

| Boiling Point | 456.8 °C at 760 mmHg | [7] |

| Density | 1.19 g/cm³ | [7] |

| Solubility | Sparingly soluble in water | [1] |

| Storage | 2-8 °C, Light sensitive | [7] |

Applications in Organic Synthesis

DBAD is a versatile reagent with a broad range of applications in synthetic organic chemistry, primarily driven by the electrophilic nature of its N=N double bond.

The Mitsunobu Reaction

The Mitsunobu reaction is a cornerstone of modern organic synthesis, enabling the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry.[4][5] DBAD, in conjunction with a phosphine like triphenylphosphine (B44618) (PPh₃), is a key reagent in this transformation.

Reaction Mechanism Workflow:

Caption: General workflow of the Mitsunobu reaction.

Experimental Protocol for Mitsunobu Esterification:

-

Dissolve the alcohol (1.0 eq), carboxylic acid (1.1-1.5 eq), and triphenylphosphine (1.1-1.5 eq) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (DCM) under an inert atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add a solution of DBAD (1.1-1.5 eq) in the same solvent to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours, or until completion as monitored by TLC.

-

Upon completion, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography to separate the desired ester from the triphenylphosphine oxide and dibenzyl hydrazine-1,2-dicarboxylate byproducts.

Quantitative Data for Mitsunobu Reactions using DBAD:

While specific yields are highly substrate-dependent, the Mitsunobu reaction using DBAD generally provides good to excellent yields, often comparable to those obtained with other azodicarboxylates like DEAD and DIAD.[1][11]

| Alcohol | Nucleophile | Product | Yield (%) | Reference |

| Benzyl alcohol | 2,6-Dimethoxybenzoic acid | Benzyl 2,6-dimethoxybenzoate | ~90 | [1] |

| Cholestane-3β-ol | Benzoic acid | Cholestane-3α-benzoate | 80 | [12] |

Electrophilic α-Amination of Carbonyl Compounds

DBAD serves as an effective electrophilic aminating agent for a variety of carbon nucleophiles, such as enolates derived from carbonyl compounds. This reaction provides a direct route to α-amino carbonyl compounds, which are valuable synthetic intermediates.

Reaction Mechanism Workflow:

Caption: General workflow for the α-amination of carbonyl compounds.

Experimental Protocol for α-Amination:

-

Generate the enolate of the carbonyl compound by treating it with a suitable base (e.g., LDA, NaH) in an anhydrous aprotic solvent (e.g., THF, ether) at a low temperature (e.g., -78 °C).

-

Add a solution of DBAD in the same solvent to the enolate solution.

-

Allow the reaction to proceed at low temperature, then gradually warm to room temperature.

-

Quench the reaction with a proton source (e.g., saturated aqueous NH₄Cl).

-

Extract the product with an organic solvent, wash the organic layer, dry it, and concentrate it.

-

Purify the crude product by column chromatography.

Quantitative Data for Enantioselective α-Amination:

The use of chiral catalysts, such as proline and its derivatives, can induce high enantioselectivity in the α-amination of carbonyl compounds with DBAD.

| Carbonyl Compound | Catalyst | Product ee (%) | Yield (%) | Reference |

| Various aldehydes | Proline derivatives | 64-94 | 70-98 | [13] |

| β-ketoesters | Squaramide derivatives | 93-96 | High | [14] |

Diels-Alder Reaction

The electron-deficient N=N double bond of DBAD makes it a potent dienophile in [4+2] cycloaddition reactions, commonly known as the Diels-Alder reaction. It readily reacts with electron-rich dienes to form six-membered heterocyclic rings.

Reaction Workflow:

Caption: The Diels-Alder reaction with DBAD as the dienophile.

Experimental Protocol for Diels-Alder Reaction:

-

Dissolve the diene and DBAD in a suitable solvent (e.g., toluene, xylene, or a non-polar solvent).

-

Heat the reaction mixture to reflux for several hours, or until the reaction is complete as monitored by TLC.

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Purify the resulting cycloadduct by recrystallization or column chromatography.

Conclusion

Dibenzyl azodicarboxylate is a powerful and versatile reagent in the arsenal (B13267) of synthetic organic chemists. Its utility in the renowned Mitsunobu reaction, as well as in electrophilic amination and cycloaddition reactions, underscores its importance in the construction of complex molecular architectures. The availability of reliable synthetic protocols and the predictable reactivity of DBAD make it an invaluable tool for researchers in academia and industry, particularly in the fields of drug discovery and materials science. This guide has provided a detailed overview of its history, synthesis, properties, and key applications, with the aim of facilitating its effective and safe use in the laboratory.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atlanchimpharma.com [atlanchimpharma.com]

- 4. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 5. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mitsunobu Reaction | Encyclopedia MDPI [encyclopedia.pub]

- 7. Dibenzyl Azodicarboxylate CAS 2449-05-0 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. Dibenzyl azodicarboxylate | C16H14N2O4 | CID 5387121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Dibenzyl azodicarboxylate, 94% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 10. Dibenzyl azodicarboxylate, 96% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 11. Simplification of the Mitsunobu Reaction. Di-p-chlorobenzyl Azodicarboxylate: A New Azodicarboxylate [organic-chemistry.org]

- 12. tcichemicals.com [tcichemicals.com]

- 13. flore.unifi.it [flore.unifi.it]

- 14. Enantioselective α-Amination of 1,3-Dicarbonyl Compounds Using Squaramide Derivatives as Hydrogen Bonding Catalysts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Dibenzyl Azodicarboxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of dibenzyl azodicarboxylate (DBAD) in common organic solvents. Due to a scarcity of precise quantitative data in publicly available literature, this document summarizes the available qualitative information and provides a detailed experimental protocol for determining the quantitative solubility.

Introduction to Dibenzyl Azodicarboxylate (DBAD)

Dibenzyl azodicarboxylate is a versatile reagent in organic synthesis, most notably utilized in the Mitsunobu reaction for the stereospecific conversion of alcohols to a variety of functional groups.[1] Its utility in forming carbon-heteroatom bonds makes it a valuable tool in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[2] Understanding its solubility is critical for reaction setup, purification, and the development of robust chemical processes.

Solubility of Dibenzyl Azodicarboxylate

Dibenzyl azodicarboxylate is generally characterized as being soluble in common organic solvents and insoluble in water.[1][3] The benzyl (B1604629) ester groups contribute to its affinity for organic media. One of the few quantitative data points available is its commercial offering as a 40% solution in dichloromethane, indicating its high solubility in this particular solvent.[4]

Table 1: Summary of Dibenzyl Azodicarboxylate Solubility

| Solvent | Chemical Formula | Type | Quantitative Solubility (at 25°C) | Qualitative Solubility |

| Dichloromethane | CH₂Cl₂ | Chlorinated | ~ 40% w/w (ca. 1.7 mol/L)[4] | Very Soluble |

| Toluene | C₇H₈ | Aromatic | Data not available | Soluble[5] |

| Tetrahydrofuran (THF) | C₄H₈O | Ether | Data not available | Soluble[6] |

| Methanol | CH₃OH | Alcohol | Data not available | Soluble |

| Ethanol | C₂H₅OH | Alcohol | Data not available | Soluble[7] |

| Acetone | C₃H₆O | Ketone | Data not available | Soluble |

| Ethyl Acetate | C₄H₈O₂ | Ester | Data not available | Soluble |

| Chloroform | CHCl₃ | Chlorinated | Data not available | Soluble[7] |

| Hexane (B92381) | C₆H₁₄ | Aliphatic | Data not available | Likely Sparingly Soluble/Insoluble |

| Water | H₂O | Aqueous | Insoluble[3] | Insoluble |

Note: The qualitative solubility information is based on general statements found in the literature and the expected behavior of a molecule with the structure of DBAD. For polar aprotic and alcoholic solvents, it is generally described as soluble. Its solubility in nonpolar aliphatic solvents like hexane is expected to be lower.

Experimental Protocol for Determining Quantitative Solubility

The following is a detailed methodology for the experimental determination of the solubility of dibenzyl azodicarboxylate in an organic solvent. This protocol is a composite of established methods for solubility determination of organic compounds.[8][9][10]

3.1. Materials and Equipment

-

Dibenzyl azodicarboxylate (solid)

-

Solvent of interest (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature bath or shaker with temperature control

-

Vortex mixer

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

3.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid dibenzyl azodicarboxylate to a series of vials. The excess is to ensure that a saturated solution is formed.

-

Accurately add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25°C).

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium (typically 24-48 hours).

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

-

-

Gravimetric Analysis (for less volatile solvents):

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of DBAD.

-

Once the solvent is completely removed, weigh the vial containing the dried DBAD residue.

-

Calculate the solubility based on the mass of the dissolved DBAD and the volume of the solvent.

-

-

Chromatographic Analysis (HPLC - Recommended):

-

Prepare a series of standard solutions of known concentrations of dibenzyl azodicarboxylate in the solvent of interest.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent.

-

Inject the diluted sample into the HPLC and determine the peak area.

-

Using the calibration curve, determine the concentration of DBAD in the diluted sample and calculate the concentration in the original saturated solution.

-

3.3. Data Analysis and Reporting

-

Express the solubility in appropriate units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).

-

Report the temperature at which the solubility was determined.

-

Perform the experiment in triplicate to ensure the reproducibility of the results and report the mean and standard deviation.

Visualization of Experimental Workflow

The following diagrams illustrate the logical workflow for determining the solubility of dibenzyl azodicarboxylate.

Caption: Workflow for Quantitative Solubility Determination of DBAD.

Signaling Pathway Analogy in Solubility

While not a biological signaling pathway, the process of dissolution can be conceptually illustrated as a series of interactions leading to a final state (a saturated solution).

Caption: Conceptual Pathway of DBAD Dissolution.

Conclusion

References

- 1. Dibenzyl Azodicarboxylate | High-Purity Reagent | RUO [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [guidechem.com]

- 4. Dibenzyl Azodicarboxylate | 2449-05-0 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 7. Diethyl azodicarboxylate - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. scribd.com [scribd.com]

Methodological & Application

Application Notes and Protocols for Dibenzyl Azodicarboxylate in the Mitsunobu Reaction

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Dibenzyl azodicarboxylate (DBAD) in the Mitsunobu reaction, a cornerstone of modern organic synthesis for the formation of carbon-heteroatom bonds. This document includes detailed experimental protocols, quantitative data on reaction outcomes, and visualizations to aid in understanding the reaction pathways and workflows.

Introduction

The Mitsunobu reaction is a versatile and reliable method for the stereospecific conversion of primary and secondary alcohols to a wide variety of functional groups, including esters, ethers, azides, and thioethers, with inversion of stereochemistry. The reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate. While diethyl azodicarboxylate (DEAD) and diisopropyl azodicarboxylate (DIAD) are commonly used, Dibenzyl azodicarboxylate (DBAD) and its analogues offer distinct advantages, such as being solid reagents which can simplify handling and purification procedures.[1][2] The reduced byproduct of some solid azodicarboxylates can often be removed by filtration, streamlining the workup process.[1]

DBAD is a versatile reagent in organic synthesis, participating in various transformations beyond the Mitsunobu reaction, including the synthesis of α-aminoketone derivatives and other valuable organic intermediates.[3]

Reaction Mechanism and Workflow

The Mitsunobu reaction proceeds through a complex but well-understood mechanism. The key steps involve the activation of the alcohol by the phosphine and azodicarboxylate, followed by nucleophilic attack.

General Reaction Scheme:

ROH + NuH + Ph₃P + DBAD → R-Nu + Ph₃PO + Dibenzyl hydrazodicarboxylate

Key Intermediates and Steps:

-

Betaine (B1666868) Formation: Triphenylphosphine attacks the electrophilic nitrogen of DBAD to form a betaine intermediate.

-

Proton Transfer: The betaine deprotonates the nucleophile (NuH), forming an ion pair.

-

Alcohol Activation: The alcohol's oxygen atom attacks the phosphonium (B103445) ion of the betaine, forming an alkoxyphosphonium salt and displacing the dibenzyl hydrazodicarboxylate.

-

SN2 Displacement: The activated alcohol is then susceptible to backside attack by the conjugate base of the nucleophile in a stereospecific SN2 reaction, resulting in the desired product with inverted stereochemistry at the alcohol's carbon center.

The following diagram illustrates the general workflow of a Mitsunobu reaction.

Caption: A generalized experimental workflow for performing a Mitsunobu reaction.

The mechanistic pathway of the Mitsunobu reaction is depicted in the following diagram.

Caption: The mechanistic pathway of the Mitsunobu reaction highlighting key intermediates.

Experimental Protocols

The following are representative protocols for Mitsunobu reactions using DBAD or its close analogues.

General Procedure for Esterification using Di-p-chlorobenzyl Azodicarboxylate (DCAD)

This procedure, while using the DBAD analogue DCAD, is a strong template for reactions with DBAD. The key advantage of DCAD is the precipitation of its corresponding hydrazine (B178648) byproduct from dichloromethane, simplifying purification.[1]

Materials:

-

Alcohol (1.0 equiv)

-

Carboxylic acid (1.1 equiv)

-

Triphenylphosphine (PPh₃) (1.1 equiv)

-

Di-p-chlorobenzyl azodicarboxylate (DCAD) (1.1 equiv)

-

Anhydrous Dichloromethane (CH₂Cl₂)

Procedure:

-

To a solution of the alcohol, carboxylic acid, and triphenylphosphine in anhydrous CH₂Cl₂, add a solution of DCAD in CH₂Cl₂ dropwise at room temperature.

-

Stir the resulting mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with additional CH₂Cl₂ to facilitate the precipitation of the di-p-chlorobenzyl hydrazodicarboxylate byproduct.

-

Filter the mixture to remove the precipitated byproduct.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired ester.

Synthesis of Sulfenamides using Dibenzyl Azodicarboxylate (DBAD)

This protocol details the S-H activation of thiols and subsequent reaction with amines to form sulfenamides.

Materials:

-

Thiol (1.0 equiv)

-

Amine (6.0 equiv)

-

Dibenzyl azodicarboxylate (DBAD) (1.5 equiv)

-

Degassed Dimethylformamide (DMF)

Procedure:

-

In a reaction vessel, dissolve the thiol, amine, and DBAD in degassed DMF.

-

Stir the reaction mixture at room temperature for 3 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, proceed with a standard aqueous work-up.

-

Purify the crude product by flash column chromatography to yield the sulfenamide (B3320178).

Data Presentation

The following tables summarize the quantitative data for Mitsunobu reactions using DBAD and its analogue, DCAD, with various substrates.

Table 1: Comparison of Yields for Mitsunobu Reactions with DCAD vs. DEAD

This table presents a comparison of isolated yields for various Mitsunobu couplings mediated by DCAD/PPh₃ and DEAD/PPh₃.

| Entry | Alcohol | Nucleophile | Product | Yield with DCAD (%) | Yield with DEAD (%) |

| 1 | Benzyl alcohol | 2,6-Dimethoxybenzoic acid | Benzyl 2,6-dimethoxybenzoate | 92 | 93 |

| 2 | (S)-(+)-Methyl lactate | p-Nitrobenzoic acid | (R)-Methyl 2-(4-nitrobenzoyloxy)propanoate | 85 | 88 |

| 3 | Glycidol | p-Nitrobenzoic acid | (4-Nitrobenzoyloxy)methyloxirane | 78 | 81 |

| 4 | (R)-(-)-2-Octanol | p-Nitrophenol | (S)-2-(4-Nitrophenoxy)octane | 89 | 91 |

| 5 | Geraniol | Succinimide | N-Geranylsuccinimide | 94 | 96 |

| 6 | Propargyl alcohol | Thiophenol | Phenyl(prop-2-yn-1-yl)sulfane | 99 | 99 |

Data adapted from Lipshutz, B. H., et al. Org. Lett. 2006, 8 (22), 5069–5072.

Table 2: Synthesis of Sulfenamides using DBAD